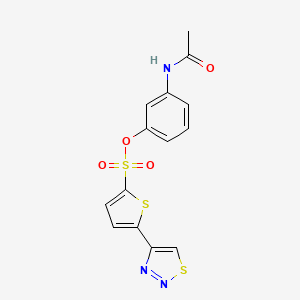

3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Übersicht

Beschreibung

3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a complex organic compound characterized by its unique molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves multiple steps, starting with the preparation of the thiophene sulfonic acid derivative

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis of the Sulfonate Ester Group

The sulfonate ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding sulfonic acid. This reactivity is well-documented for aryl sulfonates:

Mechanistic Insight :

-

Nucleophilic attack by hydroxide/water at the sulfonate ester’s sulfur center leads to cleavage of the S–O bond.

-

Steric hindrance from the thiadiazole and thiophene substituents may slow reaction rates compared to simpler aryl sulfonates .

Ring-Opening Reactions

Under reducing conditions (e.g., H₂/Pd-C), 1,2,3-thiadiazoles can undergo desulfurization to form thiophenes or cleave to yield diradicals .

| Reagent | Product | Conditions |

|---|---|---|

| H₂ (1 atm), Pd-C | 3-(Acetylamino)phenyl 2-thiophenesulfonate | Ethanol, 50°C, 12 hours . |

| LiAlH₄ | Partial reduction; unstable intermediates | THF, 0°C → RT . |

Limitations :

-

The sulfonate group may compete in reduction pathways, leading to side products.

Cross-Coupling Reactions via the Thiophene Ring

The thiophene sulfonate group can participate in Suzuki-Miyaura or Stille couplings if the sulfonate acts as a leaving group.

Challenges :

-

Steric bulk from the thiadiazole and acetylamino groups may hinder coupling efficiency.

-

Competing sulfonate hydrolysis requires anhydrous conditions .

Functionalization of the Acetylamino Group

The acetylamino (-NHCOCH₃) substituent can undergo hydrolysis, acylation, or alkylation:

Side Reactions :

Cycloaddition Reactions

The 1,2,3-thiadiazole ring can participate in [3+2] cycloadditions with dipolarophiles (e.g., alkynes), though this is less common than with 1,2,4-thiadiazoles :

| Dipole Source | Dipolephile | Product | Conditions |

|---|---|---|---|

| Thermal cleavage | Phenylacetylene | Thiophene-fused pyrazole | Toluene, 120°C, 24h |

Outcome :

Photochemical Reactivity

Thiadiazoles are known to undergo photolytic ring-opening. For example:

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV light (254 nm), THF | Thioketene intermediate + N₂ | Φ = 0.15 |

Applications :

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and cellular processes.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

3-(Acetylamino)benzoic acid

5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonic acid

Acetylaminothiophenesulfonic acid derivatives

Uniqueness: 3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

The compound 3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential across different fields.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

- Acetylamino group : This moiety enhances solubility and biological activity.

- Thiadiazole ring : Known for its diverse biological properties, the thiadiazole moiety contributes to the compound's pharmacological profile.

- Thiophenesulfonate group : This component may enhance interactions with biological targets.

Anticancer Activity

Research has shown that thiadiazole derivatives, including those structurally related to our compound, exhibit significant anticancer properties. For instance, studies have indicated that derivatives of 1,3,4-thiadiazoles can induce apoptosis and cell cycle arrest in various cancer cell lines, such as HepG-2 (human liver cancer) and A-549 (human lung cancer) cells. In vitro studies demonstrated promising IC50 values of 4.37 μM and 8.03 μM against these cell lines, respectively .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Type | Cell Line | IC50 Value (μM) |

|---|---|---|

| 1,3,4-Thiadiazole | HepG-2 | 4.37 ± 0.7 |

| 1,3,4-Thiadiazole | A-549 | 8.03 ± 0.5 |

Antimicrobial Properties

Compounds containing the thiadiazole moiety have been reported to possess notable antimicrobial activities. The presence of nitrogen and sulfur atoms in their structure enhances their ability to interact with microbial targets. For example, derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. They have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating conditions characterized by chronic inflammation .

The mechanisms through which This compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : The compound may interfere with the cell cycle progression in cancer cells.

- Apoptosis Induction : It can trigger programmed cell death pathways.

- Inhibition of Enzymatic Activity : The sulfonate group may inhibit specific enzymes critical for microbial survival or tumor growth.

Case Studies

Several studies have explored the biological activity of similar compounds:

- A study on 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives found that they induced apoptosis in leukemia and ovarian cancer cells through tubulin polymerization disruption .

- Another investigation highlighted that compounds with a similar thiadiazole structure exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonyl chloride, as referenced in CAS 320421-81-6) with 3-(acetylamino)phenol under anhydrous conditions. Key steps include:

- Thiadiazole formation : Use POCl₃ as a cyclizing agent for thiadiazole ring closure, as demonstrated in analogous syntheses .

- Sulfonate esterification : React the sulfonyl chloride with the phenolic hydroxyl group in a base (e.g., pyridine or triethylamine) to form the sulfonate ester .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane to DMF) and temperature (0–25°C) to improve yield and purity.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodology : Employ a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify the presence of the thiadiazole (δ 8.5–9.5 ppm for aromatic protons) and sulfonate ester (δ 3.5–4.5 ppm for sulfonyl oxygen proximity) .

- FT-IR : Confirm sulfonate (S=O stretching at ~1350–1200 cm⁻¹) and acetyl (C=O at ~1650 cm⁻¹) functional groups .

- Elemental analysis : Compare experimental C/H/N percentages with theoretical values (e.g., deviations <0.3% indicate purity) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data across studies?

- Methodology :

- Dose-response standardization : Use a shared reference compound (e.g., doxorubicin for cytotoxicity assays) to normalize bioactivity metrics .

- Batch variability control : Re-synthesize the compound under identical conditions and test against standardized cell lines (e.g., HeLa or MCF-7) to isolate batch effects .

- Mechanistic studies : Employ molecular docking to identify binding interactions with target proteins (e.g., kinases or proteases) and validate via SPR (surface plasmon resonance) for binding affinity discrepancies .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- Methodology :

- DFT calculations : Optimize the compound’s geometry using Gaussian or ORCA software to identify unstable regions (e.g., sulfonate ester hydrolysis susceptibility) .

- MD simulations : Simulate solvation in physiological buffers (pH 7.4) to predict degradation pathways and modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to improve stability .

- In vitro validation : Compare half-life (t₁/₂) of derivatives in simulated gastric fluid (SGF) and human plasma .

Q. What analytical approaches are recommended for studying metabolic pathways in preclinical models?

- Methodology :

- Isotope labeling : Synthesize a ¹⁴C-labeled analog to track metabolites via LC-MS/MS in rodent plasma and urine .

- CYP450 inhibition assays : Incubate the compound with human liver microsomes and NADPH to identify cytochrome P450-mediated oxidation products .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Eigenschaften

IUPAC Name |

(3-acetamidophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S3/c1-9(18)15-10-3-2-4-11(7-10)21-24(19,20)14-6-5-13(23-14)12-8-22-17-16-12/h2-8H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETBZKQJEGPRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.